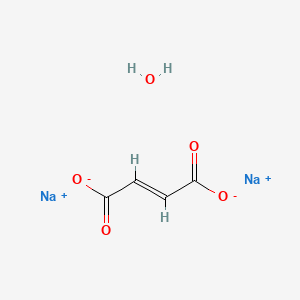
4-Cyclobutoxy-1-iodo-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s structure combines aromaticity (from the benzene ring) with the unique features of the cyclobutoxy group.
4-Cyclobutoxy-1-iodo-2-methylbenzene: is a chemical compound with the molecular formula CHI. It consists of a benzene ring substituted with a cyclobutoxy group (four-membered cyclic ether) at one position and an iodine atom at another position.
Preparation Methods
Synthetic Routes: One common synthetic route involves electrophilic aromatic substitution of iodobenzene with cyclobutanol in the presence of Lewis acid catalysts (such as AlCl or FeCl).
Reaction Conditions: The reaction typically occurs at elevated temperatures (around 80 °C) in an organic solvent (e.g., dichloromethane or toluene).
Industrial Production: While not widely produced industrially, small-scale synthesis can be adapted for research purposes.
Chemical Reactions Analysis
Reactivity: As an aryl iodide, 4-cyclobutoxy-1-iodo-2-methylbenzene is susceptible to electrophilic aromatic substitution reactions.
Common Reagents and Conditions: Reactions include halogenation, nitration, and Friedel-Crafts acylation. Reagents like bromine, nitric acid, and acyl chlorides are used.
Major Products: The major products depend on the specific reaction. For example, bromination yields 4-bromocyclobutoxy-1-iodo-2-methylbenzene.
Scientific Research Applications
Chemistry: The compound serves as a model for studying electrophilic aromatic substitution and the effects of substituents on reactivity.
Biology and Medicine: While not directly used in medicine, understanding its reactivity informs drug design and bioorganic chemistry.
Industry: Limited industrial applications, but it contributes to the broader field of aromatic chemistry.
Mechanism of Action
Aromatic Substitution Mechanism: The electrophilic aromatic substitution proceeds via a two-step mechanism. First, the electrophile forms a sigma bond with the benzene ring, creating a benzenonium intermediate. Second, a proton is removed, yielding the substituted product.
Molecular Targets and Pathways: Further research is needed to explore specific targets and pathways influenced by this compound.
Comparison with Similar Compounds
Uniqueness: The combination of cyclobutoxy and iodine substituents makes 4-cyclobutoxy-1-iodo-2-methylbenzene unique.
Similar Compounds: Other aryl iodides, such as 1-iodo-2-methylbenzene, exhibit similar reactivity but lack the cyclobutoxy group.
Properties
Molecular Formula |
C11H13IO |
|---|---|
Molecular Weight |
288.12 g/mol |
IUPAC Name |
4-cyclobutyloxy-1-iodo-2-methylbenzene |
InChI |
InChI=1S/C11H13IO/c1-8-7-10(5-6-11(8)12)13-9-3-2-4-9/h5-7,9H,2-4H2,1H3 |
InChI Key |
ZFPDHXGULBOQAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CCC2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


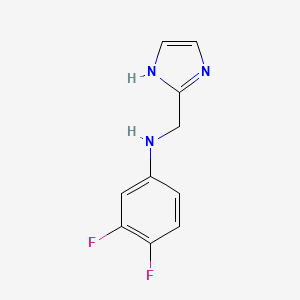
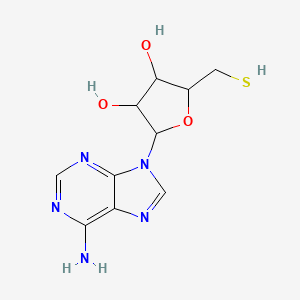
![5-oxo-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B12092849.png)
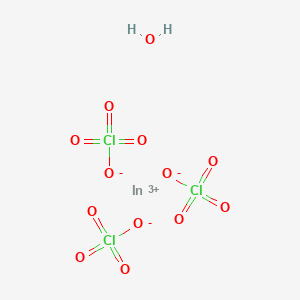
![(4-Methylpentan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B12092869.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B12092889.png)
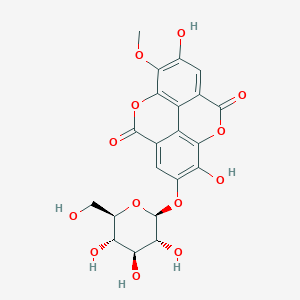
![1-{Pyrrolo[2,1-F][1,2,4]triazin-2-YL}methanamine](/img/structure/B12092917.png)
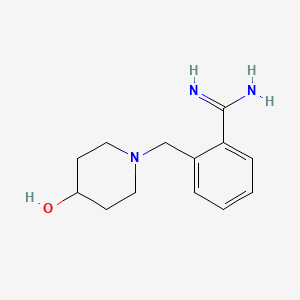
![N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2-fluorobenzamide](/img/structure/B12092932.png)
![Trisodium;[2,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B12092939.png)
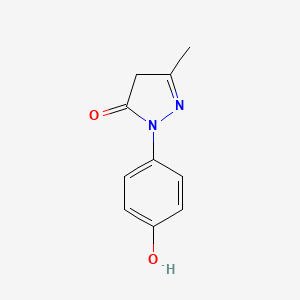
![Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]-](/img/structure/B12092942.png)
